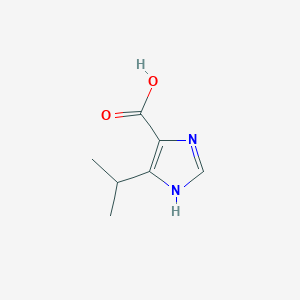
(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID
Vue d'ensemble
Description
(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID is a chemical compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.721 g/mol It is known for its unique structure, which includes a chlorobenzoyl group attached to an amino phenyl acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminophenylacetic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group or other reduced forms.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce benzyl derivatives. Substitution reactions can result in various substituted phenyl acetic acids .
Applications De Recherche Scientifique
(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl acetic acid moiety may also play a role in binding to proteins or other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-((3-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID: Similar structure but with the chlorine atom in a different position on the benzoyl group.
(4-((4-BROMOBENZOYL)AMINO)PHENYL)ACETIC ACID: Similar structure with a bromine atom instead of chlorine.
Uniqueness
(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID is unique due to its specific substitution pattern and the presence of both chlorobenzoyl and phenyl acetic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C15H12ClNO3 |
|---|---|
Poids moléculaire |
289.71 g/mol |
Nom IUPAC |
2-[4-[(4-chlorobenzoyl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C15H12ClNO3/c16-12-5-3-11(4-6-12)15(20)17-13-7-1-10(2-8-13)9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19) |
Clé InChI |
ZLPWKSALYBXJOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)methyl]azepane](/img/structure/B8789435.png)

![Methyl 4,5-dimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B8789446.png)


![1-Bromo-8-chloro-3-cyclobutylimidazo[1,5-A]pyrazine](/img/structure/B8789469.png)






